

(R)-Thionisoxetine Hydrochloride Enantiomers: A Technical Guide to Biological Activity

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Compound of Interest

Compound Name: (R)-Thionisoxetine hydrochloride

Cat. No.: B1662573

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Introduction

(R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated significant stereoselectivity in its biological activity. As the sulfur-containing analog of nisoxetine, its enantiomeric properties are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the biological activity of **(R)-Thionisoxetine hydrochloride** and its enantiomers, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

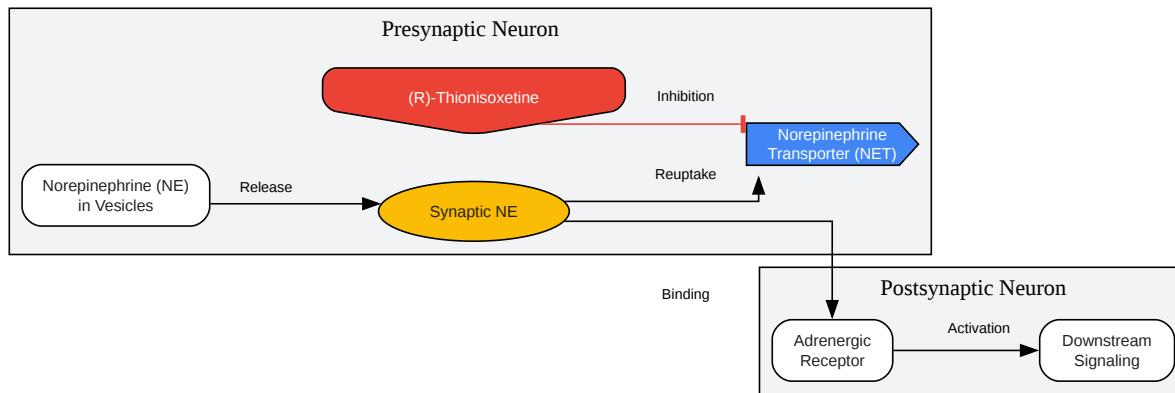
Data Presentation: Quantitative Analysis of Enantiomeric Activity

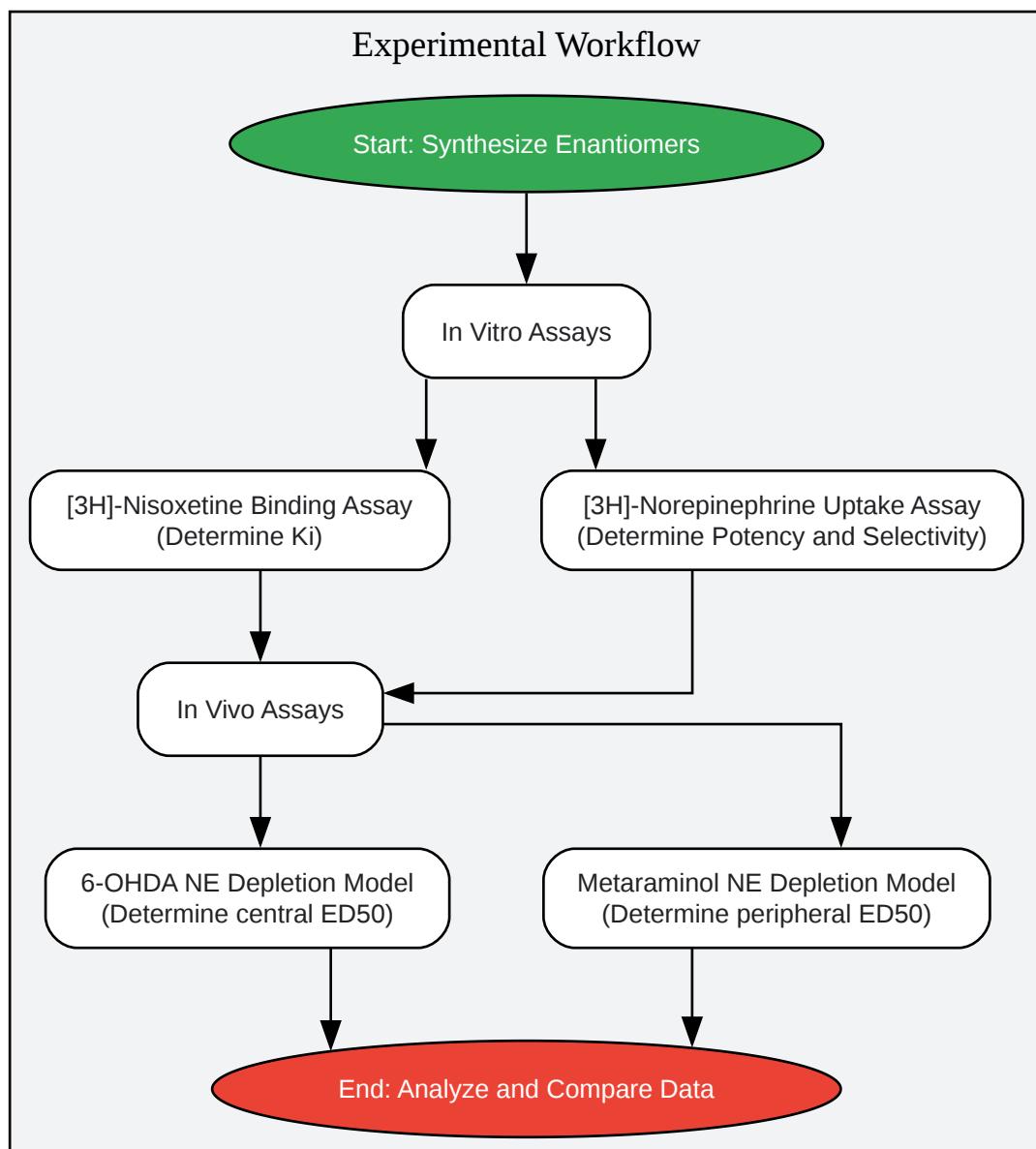
The biological activity of the enantiomers of thionisoxetine hydrochloride has been evaluated through various in vitro and in vivo studies. The data clearly indicates that the (R)-enantiomer is significantly more potent in its interaction with the norepinephrine transporter (NET) compared to the (S)-enantiomer.

Parameter	(R)-Thionisoxetine	(S)-Thionisoxetine	Reference
K _i (nM) for [3H]-Nisoxetine Binding	0.20	Significantly less potent	[1]
[3H]-Norepinephrine Uptake Inhibition	~70-fold more potent than for 5-HT uptake	Not specified	[1]
ED50 (mg/kg) for preventing hypothalamic NE depletion by 6-hydroxydopamine	0.21	Not specified	[1]
ED50 (mg/kg) for preventing heart NE depletion by metaraminol	3.4	Not specified	[1]
ED50 (mg/kg) for preventing urethral NE depletion by metaraminol	1.2	Not specified	[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.





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References

- 1. nisoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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